
1-(1,1-Difluoropropyl)-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Difluoropropyl)-2-methylbenzene is an organic compound with the molecular formula C10H12F2. It belongs to the class of aromatic compounds due to the presence of a benzene ring. This compound is characterized by the presence of a difluoropropyl group attached to the benzene ring, which significantly influences its chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-(1,1-Difluoropropyl)-2-methylbenzene typically involves the introduction of the difluoropropyl group to the benzene ring. One common method is the reaction of 2-methylbenzene with 1,1-difluoropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Analyse Chemischer Reaktionen
1-(1,1-Difluoropropyl)-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The difluoropropyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to remove the fluorine atoms, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the methyl group yields 1-(1,1-difluoropropyl)-2-benzoic acid, while nucleophilic substitution can produce a variety of substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
1-(1,1-Difluoropropyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: Fluorinated compounds are often used in drug design due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(1,1-Difluoropropyl)-2-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. This can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target .
Vergleich Mit ähnlichen Verbindungen
1-(1,1-Difluoropropyl)-2-methylbenzene can be compared with other similar compounds, such as:
1-(1,1-Difluoropropyl)-3,5-difluorobenzene: This compound has additional fluorine atoms on the benzene ring, which can further enhance its chemical stability and reactivity.
1-(1,1-Difluoropropyl)-2,3-difluorobenzene: Similar to the previous compound, but with fluorine atoms in different positions, affecting its electronic properties and reactivity.
(1,1-Difluoropropyl)benzene: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H12F2 |
|---|---|
Molekulargewicht |
170.20 g/mol |
IUPAC-Name |
1-(1,1-difluoropropyl)-2-methylbenzene |
InChI |
InChI=1S/C10H12F2/c1-3-10(11,12)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
GPBSSSMJLMQAOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-Azaspiro[3.4]octan-2-yl)benzoic acid](/img/structure/B15052866.png)
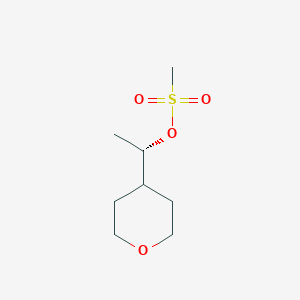
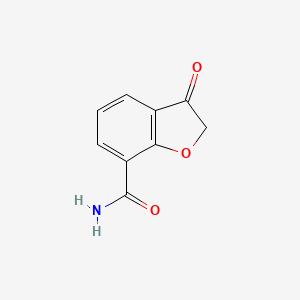
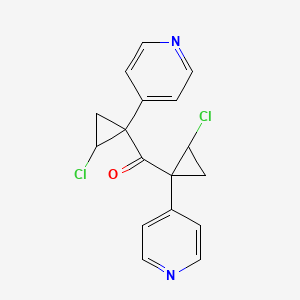

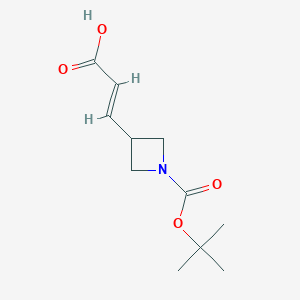
![Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B15052893.png)
![4-(Benzo[d]oxazol-2-yl)-N-phenylaniline](/img/structure/B15052899.png)
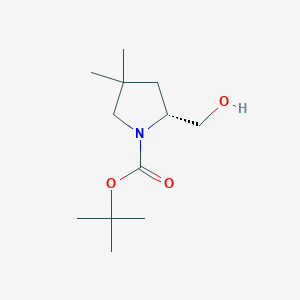
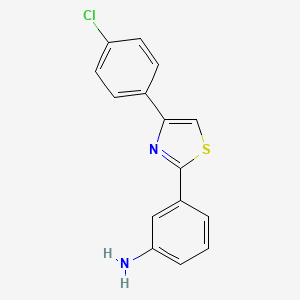
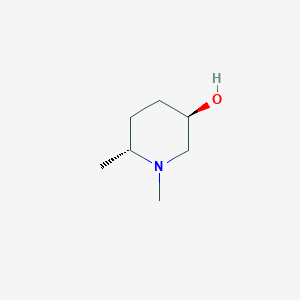
![8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B15052933.png)


